molecular formula C8H6ClIO B13142624 3-Iodo-5-methylbenzoyl chloride

3-Iodo-5-methylbenzoyl chloride

Cat. No.: B13142624
M. Wt: 280.49 g/mol
InChI Key: HRIURXRYVKUNNN-UHFFFAOYSA-N
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Description

3-Iodo-5-methylbenzoyl chloride is an organic compound with the molecular formula C8H6ClIO It is a derivative of benzoyl chloride, where the benzene ring is substituted with an iodine atom at the 3-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-methylbenzoyl chloride typically involves the iodination of 5-methylbenzoyl chloride. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of a catalyst such as iodine monochloride (ICl) or iodine and a Lewis acid like aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective iodination at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methylbenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the acyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.

    Reduction Reactions: The compound can be reduced to 3-iodo-5-methylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., pyridine) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions is used for oxidation.

Major Products Formed

    Substitution: Amides, esters, and thioesters.

    Reduction: 3-Iodo-5-methylbenzyl alcohol.

    Oxidation: 3-Iodo-5-methylbenzoic acid.

Scientific Research Applications

3-Iodo-5-methylbenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, especially those targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Iodo-5-methylbenzoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, forming covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce the 3-iodo-5-methylbenzoyl moiety into target molecules. The iodine atom can also participate in halogen bonding, influencing the compound’s interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-4-methylbenzoyl chloride: Similar structure but with the methyl group at the 4-position.

    3-Iodo-5-chlorobenzoyl chloride: Similar structure but with a chlorine atom instead of a methyl group at the 5-position.

    3-Bromo-5-methylbenzoyl chloride: Similar structure but with a bromine atom instead of iodine at the 3-position.

Uniqueness

3-Iodo-5-methylbenzoyl chloride is unique due to the specific positioning of the iodine and methyl groups, which can influence its reactivity and interactions. The presence of iodine can enhance the compound’s ability to participate in halogen bonding, potentially leading to unique biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C8H6ClIO

Molecular Weight

280.49 g/mol

IUPAC Name

3-iodo-5-methylbenzoyl chloride

InChI

InChI=1S/C8H6ClIO/c1-5-2-6(8(9)11)4-7(10)3-5/h2-4H,1H3

InChI Key

HRIURXRYVKUNNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)I)C(=O)Cl

Origin of Product

United States

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